molecular formula C7H10ClFN2O B6188338 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride CAS No. 2639451-82-2

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B6188338
CAS No.: 2639451-82-2
M. Wt: 192.6
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Description

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9FN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-6-methoxypyridine.

    Functional Group Introduction: The methoxy group is introduced at the 6-position of the pyridine ring.

    Amination: The methanamine group is introduced at the 3-position of the pyridine ring through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoro-6-methoxypyridin-3-yl)methanamine
  • (5-fluoro-6-methoxypyridin-3-yl)methanamine
  • (6-methoxypyridin-3-yl)methanamine

Uniqueness

1-(5-fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is unique due to the presence of both the fluoro and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific research applications.

Properties

CAS No.

2639451-82-2

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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